molecular formula C9H16O4 B1426117 (1,3-Dioxolan-2-yl)-acetic acid butyl ester CAS No. 1263366-16-0

(1,3-Dioxolan-2-yl)-acetic acid butyl ester

Cat. No. B1426117
M. Wt: 188.22 g/mol
InChI Key: JRQSMWJYZHBVTR-UHFFFAOYSA-N
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Description

“(1,3-Dioxolan-2-yl)-acetic acid butyl ester” is a type of organic compound that contains a 1,3-dioxolane ring . It is related to tetrahydrofuran (THF) by replacement of the methylene group (CH2) at the 2-position with an oxygen atom . The compound contains a total of 39 bonds, including 20 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 (thio-) carbamate (aromatic), and 2 ethers (aliphatic) .


Synthesis Analysis

1,3-Dioxolanes can be prepared from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or a Lewis acid catalyst . A standard procedure for protection employs toluenesulfonic acid as a catalyst in refluxing toluene, which allows the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . A mixture of orthoesters or molecular sieves can also provide effective water removal through chemical reaction or physical sequestration .


Molecular Structure Analysis

The molecular structure of “(1,3-Dioxolan-2-yl)-acetic acid butyl ester” is characterized by a 1,3-dioxolane ring, which is a heterocyclic acetal with the chemical formula (CH2)2O2CH2 . It is related to tetrahydrofuran (THF) by replacement of the methylene group (CH2) at the 2-position with an oxygen atom .


Chemical Reactions Analysis

Deprotection is often performed by acid-catalyzed transacetalization in acetone or hydrolysis in wet solvents or in aqueous acid . Some strong oxidation agents may cleave acetals such as HClO4 in CH2Cl2 . Cyclic ketals and acetals as a rule are stable to mild high-valent chromium reagents (PCC, PDC, Jones, etc.), but strongly acidic reagents will oxidize them to the lactone, or related cleavage products .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3-dioxolanes, such as “(1,3-Dioxolan-2-yl)-acetic acid butyl ester”, include stability in various conditions (H2O: pH < 1, 100°C pH = 1, RT pH = 4, RT pH = 9, RT pH = 12, RT pH > 12, 100°C) . They offer stability against all types of nucleophiles and bases .

Scientific Research Applications

Synthesis and Application in Oleochemistry

  • The compound is utilized in the synthesis of cyclic acetals (ketals) from oleochemicals. A study by Doll and Erhan (2008) demonstrated the production of oleochemically based ketals, highlighting its potential in forming new hydrophobic molecules for surfactant synthesis (Doll & Erhan, 2008).

Reaction Mechanisms and Product Formation

  • A research by Plesničar et al. (2002) explored the ozonation of 1,3-dioxolanes, revealing the formation of hemiortho esters and acetal hydrotrioxides. This study provides insight into reaction mechanisms involving the HOOO(-) anion (Plesničar et al., 2002).

Crystal Structure and Conformational Analysis

  • Eissmann, Katzsch, and Weber (2012) conducted a study on the crystal structures of tartaric ester and acid derivatives linked via cyclic acetal formation. Their work emphasizes the molecular geometry and intermolecular interactions in these compounds (Eissmann, Katzsch, & Weber, 2012).

Catalyzed Condensations in Glycerol

  • Deutsch, Martin, and Lieske (2007) investigated the acid-catalyzed condensation of glycerol with other chemicals to form [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols, highlighting the compound's role in creating novel platform chemicals (Deutsch, Martin, & Lieske, 2007).

Electrochemical Sensor Applications

  • Cha et al. (2003) described the use of a related compound, poly(thiophen-3-yl-acetic acid 1,3-dioxo-1,3-dihydro-isoindol-2-yl ester), in electrochemical hybridization sensors. This application underscores the potential of such compounds in biotechnological applications (Cha et al., 2003).

Physical Property Analysis

  • Roy, Sinha, and Dakua (2006) measured densities and viscosities of binary liquid mixtures involving 1,3-dioxolane, providing valuable data for applications requiring precise physical property measurements (Roy, Sinha, & Dakua, 2006).

Polymer Synthesis and Degradation

  • Hyoi, Kanazawa, and Aoshima (2019) demonstrated the copolymerization of lactic acid-derived 1,3-dioxolan-4-ones with oxiranes, leading to degradable co- and terpolymers. This research expands the potential of such compounds in environmentally friendly polymer production (Hyoi, Kanazawa, & Aoshima, 2019).

Selective Esterifications

  • Wang et al. (2012) explored the selective esterification of primary alcohols using an Oxyma derivative, which includes a (1,3-dioxolan-4-yl)methyl group. This finding is significant for chemical synthesis involving selective reactions (Wang et al., 2012).

Acid-Labile Polymer Preparation

  • Cheng et al. (2012) presented an approach for preparing acid-labile and biocompatible polymers with cyclic ortho esters, including 1,3-dioxolane derivatives. Such polymers have potential in biomedical applications (Cheng et al., 2012).

properties

IUPAC Name

butyl 2-(1,3-dioxolan-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-2-3-4-11-8(10)7-9-12-5-6-13-9/h9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRQSMWJYZHBVTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CC1OCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,3-Dioxolan-2-yl)-acetic acid butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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